2-Hydroxy-3-pentanone

描述

Structural Classification and Isomeric Considerations of 2-Hydroxy-3-pentanone

This compound is classified as a secondary alpha-hydroxy ketone. nih.govchemicalbook.comchemicalbook.com This classification stems from its molecular structure, which features a hydroxyl group (-OH) attached to the carbon atom adjacent (the alpha position) to the carbonyl group (C=O). foodb.ca Specifically, the hydroxyl group is located at the second carbon (C2) and the ketone group at the third carbon (C3) of a five-carbon pentane (B18724) chain. nist.gov The general class of organic compounds containing an alpha-hydroxy ketone functional group is known as acyloins. foodb.cacontaminantdb.ca

The molecular formula of this compound is C₅H₁₀O₂. nih.govnist.govnist.gov Due to the presence of a chiral center at the second carbon atom, which is bonded to four different groups (a hydroxyl group, a methyl group, a hydrogen atom, and a carbonyl group), this compound exhibits stereoisomerism. docbrown.info This means it can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-hydroxy-3-pentanone and (S)-2-hydroxy-3-pentanone. asm.orgnih.gov The specific spatial arrangement of the atoms around this chiral center determines the molecule's three-dimensional configuration and its interaction with other chiral molecules.

Table 1: Structural and Isomeric Details of this compound

| Property | Details |

| IUPAC Name | 2-hydroxypentan-3-one nih.govfoodb.cacontaminantdb.ca |

| Molecular Formula | C₅H₁₀O₂ nih.govnist.govnist.gov |

| Structural Class | Secondary alpha-hydroxy ketone nih.govchemicalbook.comchemicalbook.com |

| Functional Groups | Hydroxyl (-OH), Ketone (C=O) |

| Chiral Center | C2 |

| Stereoisomers | (R)-2-hydroxy-3-pentanone, (S)-2-hydroxy-3-pentanone asm.orgnih.gov |

| Isomers | 3-hydroxy-2-pentanone, 4-hydroxy-2-pentanone, 1-hydroxy-2-pentanone, 5-hydroxy-2-pentanone, 1-hydroxy-3-pentanone docbrown.info |

The position of the hydroxyl and ketone groups distinguishes this compound from its structural isomers, such as 3-hydroxy-2-pentanone, where the functional groups are reversed on the carbon chain. docbrown.info This seemingly minor difference in structure can lead to significant variations in physical and chemical properties, including odor and biological activity.

Historical Context and Emerging Research Trajectories of this compound

Historically, research into this compound has been closely linked to the study of food chemistry, particularly the Maillard reaction. jfda-online.comnih.govtandfonline.com This complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures is responsible for the development of flavors and colors in a wide array of cooked foods. This compound has been identified as a product of these reactions, contributing to the aroma profiles of foods like coffee and soy sauce. nih.govresearchgate.net Early research focused on its identification in various food products and its formation pathways, often as a secondary product from the degradation of other compounds like furaneol. jfda-online.com

More recently, research has expanded into new and exciting trajectories. One significant area of emerging research is in biocatalysis and enzymatic synthesis. nih.govelsevierpure.com Scientists are exploring the use of enzymes, such as ThDP-dependent carboligases, for the efficient and stereoselective synthesis of this compound and its isomers. nih.govelsevierpure.com This approach offers a more sustainable and controlled alternative to traditional chemical synthesis methods.

Another burgeoning research area is its role in biological systems. Studies have shown that this compound can be a metabolic product in the human body. For instance, human bronchial and tracheal epithelial cells can metabolize inhaled flavoring agents like diacetyl and 2,3-pentanedione (B165514) into this compound. This has prompted investigations into its potential biological activities and effects on human health.

Broader Significance in Chemical and Biological Systems

The significance of this compound extends across both chemical and biological domains. In the realm of chemistry, it serves as a valuable building block and intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a precursor for the synthesis of other complex molecules. Furthermore, its formation during the Maillard reaction provides a window into understanding the intricate chemical changes that occur during food processing, influencing flavor and aroma. jfda-online.com

From a biological perspective, the presence of this compound in various foods, such as cheese, wine, and durian, contributes to their characteristic flavors and aromas. nih.govelsevierpure.com Its nutty and earthy taste profile makes it a compound of interest for the flavor and fragrance industry. foodb.ca The metabolic formation of this compound in the human body from other compounds highlights its connection to metabolic pathways. While research is ongoing, understanding the biological roles of such metabolites is crucial for a comprehensive picture of human metabolism and its interaction with external compounds.

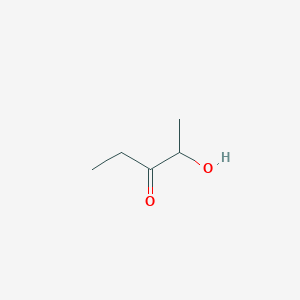

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxypentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXCHEVUAIPIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017539 | |

| Record name | 2-Hydroxy-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5704-20-1 | |

| Record name | 2-Hydroxy-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of 2 Hydroxy 3 Pentanone

Presence and Formation in Biological Systems

Microorganisms and their enzymes play a significant, though often indirect, role in the synthesis of 2-hydroxy-3-pentanone. The pathways typically involve the metabolism of related compounds, such as 2,3-butanediol (B46004) and acetoin.

While direct fermentative production of this compound by specific microorganisms is not extensively documented, the metabolic pathways of several microbes provide strong evidence for its potential formation. Key precursors and related compounds are well-established products of microbial fermentation.

Saccharomyces cerevisiae : This yeast species is well-known for its production of acetoin during fermentation wikipedia.orgresearchgate.net. Acetoin serves as a direct precursor to 2,3-butanediol, and the enzymatic machinery involved in these conversions could potentially act on five-carbon substrates to produce this compound. The presence of butanediol dehydrogenase in S. cerevisiae further supports this possibility tandfonline.com.

Corynebacterium glutamicum : This bacterium is recognized for its industrial-scale production of various chemicals, including 2,3-butanediol researchgate.netnih.govuniprot.orgresearchgate.netnih.govchalmers.se. The established pathway from pyruvate (B1213749) to acetoin and then to 2,3-butanediol involves enzymes such as acetolactate synthase, acetolactate decarboxylase, and butanediol dehydrogenase (also known as acetoin reductase) uniprot.orgresearchgate.netresearchwithrutgers.com. It is plausible that these enzymes could exhibit broader substrate specificity, enabling the conversion of analogous five-carbon intermediates to this compound. The presence of diacetyl reductase in C. glutamicum further points to a capacity for reducing diketones, a key step in the potential formation of the target compound uniprot.org.

Pelobacter carbinolicus : This strictly anaerobic bacterium is capable of fermenting 2,3-butanediol and acetoin wikipedia.orguni-konstanz.de. Its genome contains multiple isozymes of 2,3-butanediol dehydrogenase, indicating a robust capacity for metabolizing such compounds researchgate.netnih.gov. The degradation of acetoin in P. carbinolicus proceeds via an oxidative-thiolytic cleavage, a process analogous to the oxidative decarboxylation of pyruvate vedantu.combrainly.in. This metabolic capability for interconverting C4 compounds related to this compound suggests that similar enzymatic activities could lead to its formation from C5 precursors.

| Microorganism | Relevant Metabolic Pathway/Enzyme | Precursor/Related Compound | Potential for this compound Formation |

| Saccharomyces cerevisiae | Acetoin/2,3-Butanediol Pathway | Acetoin | Inferred |

| Corynebacterium glutamicum | 2,3-Butanediol Biosynthesis | Acetoin, 2,3-Butanediol | Inferred |

| Pelobacter carbinolicus | 2,3-Butanediol and Acetoin Fermentation | 2,3-Butanediol, Acetoin | Inferred |

The direct enzymatic synthesis of this compound is an area of ongoing research, with evidence pointing towards the action of specific enzyme classes on suitable precursor molecules.

One of the primary enzymatic routes to α-hydroxy ketones is the reduction of the corresponding α-diketone. In the case of this compound, this would involve the enzymatic reduction of 2,3-pentanedione (B165514). Dehydrogenase and reductase enzymes, particularly those involved in butanediol and acetoin metabolism, are strong candidates for catalyzing such a transformation. For instance, butanediol dehydrogenases from various microorganisms are known to reduce diketones to their corresponding hydroxy ketones.

Furthermore, the enzymatic formation of a structurally similar compound, 2-hydroxy-5-methyl-3-hexanone, has been demonstrated through the reaction of acetaldehyde and α-ketoisocaproic acid researchgate.net. This suggests that an analogous enzymatic acyloin condensation between acetaldehyde and a suitable three-carbon keto-acid could potentially yield this compound.

| Enzyme Class | Proposed Reaction | Substrate(s) | Product |

| Dehydrogenase/Reductase | Reduction | 2,3-Pentanedione | This compound |

| Acyloin Condensation Enzyme | Condensation | Acetaldehyde + C3 Keto-acid | This compound |

Synthetic Methodologies for 2 Hydroxy 3 Pentanone and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a range of methodologies for the formation of 2-hydroxy-3-pentanone, from classical reduction reactions to modern catalytic strategies.

Reduction of Alpha-Diketones and Related Substrates

A primary route to α-hydroxy ketones is the selective reduction of the corresponding α-diketone. In the case of this compound, the precursor is 2,3-pentanedione (B165514). This transformation requires a reducing agent that can selectively reduce one of the two adjacent carbonyl groups.

The reduction of α-diketones can be achieved using various chemical reagents. However, controlling the selectivity to obtain the desired hydroxy ketone without further reduction to the diol can be challenging. Yeast cells are known to possess the necessary enzymes to reduce 2,3-pentanedione. researchgate.net This biological reduction often proceeds via the hydroxy ketone intermediate to the corresponding 2,3-pentanediol. researchgate.net

| Precursor | Product | Key Transformation |

| 2,3-Pentanedione | This compound | Selective reduction of one carbonyl group |

Organocatalytic and Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry offers sophisticated catalytic methods for the synthesis of α-hydroxy ketones. Organocatalysis and metal-catalysis provide pathways that can offer high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules. While specific examples for this compound are not extensively detailed in the literature, the general principles are applicable to its synthesis and that of its analogues.

For instance, palladium-catalyzed reactions have been used to synthesize 2-ethyl-3-methyl-1H-indole from 2,3-pentanedione and aniline. sigmaaldrich.com Additionally, acid-catalyzed condensation reactions of 2,3-pentanedione with phenols can yield bisphenol derivatives. sigmaaldrich.com These examples highlight the reactivity of the diketone precursor and the potential for developing catalytic routes to its partially reduced hydroxy ketone form.

| Catalyst Type | General Application | Potential for this compound Synthesis |

| Organocatalysts | Asymmetric α-hydroxylation of ketones | Direct, enantioselective introduction of a hydroxyl group adjacent to the carbonyl. |

| Metal Catalysts (e.g., Palladium) | Cross-coupling and condensation reactions | Modification of the diketone precursor or related substrates. |

Electrochemical Synthesis Techniques for Hydroxy Ketones

Electrochemical methods offer a green and efficient alternative for organic synthesis by using electricity to drive chemical reactions. elsevierpure.com The electrochemical reduction of α-diketones can be a viable route to α-hydroxy ketones. This technique allows for precise control over the reduction potential, which can enhance the selectivity of the reaction, favoring the formation of the hydroxy ketone over the diol.

Recent studies on the electrochemical reduction of CO2 on copper-based catalysts have reported the formation of various C4 and C5 products, including the isomers 2,3- and 2,4-pentanedione. cam.ac.uk This indicates that the precursors for this compound can be generated through electrochemical means, setting the stage for a subsequent electrochemical reduction step. The process involves the application of a potential between two electrodes to stimulate the charge transfer that initiates the chemical reaction. acs.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are highly valued for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and their operation under mild, environmentally friendly conditions.

Thiamine (B1217682) Diphosphate (B83284) (ThDP)-Dependent Enzyme Catalysis (e.g., Carboligases, Pyruvate (B1213749) Decarboxylases)

Thiamine diphosphate (ThDP)-dependent enzymes are powerful biocatalysts for carbon-carbon bond formation. uni-duesseldorf.denih.gov Carboligases, a class of ThDP-dependent enzymes, can synthesize this compound from simple, naturally available starting materials. elsevierpure.comnih.gov For example, the E1 subunit of pyruvate dehydrogenase from E. coli (EcPDH E1) and its homologues have shown significant potential. nih.gov

A study demonstrated that a newly discovered homologue, CnPDH from Cupriavidus necator, can produce this compound with a satisfactory yield of 74%. elsevierpure.comnih.govelsevierpure.com Pyruvate decarboxylases (PDCs) also exhibit carboligation side reactions that can be exploited for the asymmetric synthesis of 2-hydroxy ketones. nih.gov By engineering the active site of these enzymes, the preference can be shifted from the native decarboxylation reaction towards the desired carboligation pathway, leading to high yields and enantiomeric purity. nih.gov

| Enzyme (Source) | Substrates | Product | Yield |

| Carboligase (CnPDH from Cupriavidus necator) | Keto acid (donor) and aldehyde (acceptor) | This compound | 74% elsevierpure.comnih.govelsevierpure.com |

| Pyruvate Decarboxylase (PDC) | Pyruvate and external aldehydes | Chiral 2-hydroxy ketones | High (with engineered variants) nih.gov |

Butanediol Dehydrogenase-Mediated Reductions

Butanediol dehydrogenases (BDHs) are oxidoreductases that catalyze the interconversion of α-diketones, α-hydroxy ketones, and vicinal diols. nih.gov These enzymes can be used for the enantioselective reduction of α-diketones.

Specifically, the 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T has been shown to catalyze the selective asymmetric reduction of 2,3-pentanedione. nih.govresearchgate.netmagritek.com This reaction primarily yields 3-hydroxy-2-pentanone, but small amounts of this compound are also formed. nih.gov The reaction is dependent on a cofactor, typically NADH, which can be regenerated in situ using a formate (B1220265) dehydrogenase system. nih.gov Butanediol dehydrogenases from other sources, such as Saccharomyces cerevisiae, are also known to reduce diketones, further highlighting the potential of this enzyme class for synthesizing chiral hydroxy ketones. researchgate.net

| Enzyme (Source) | Substrate | Product(s) |

| Butanediol Dehydrogenase (Bacillus clausii) | 2,3-Pentanedione | 3-Hydroxy-2-pentanone (major), this compound (minor) nih.gov |

| Butanediol Dehydrogenase (Saccharomyces cerevisiae) | Diacetyl (2,3-Butanedione) | Acetoin (3-Hydroxy-2-butanone) researchgate.net |

Whole-Cell Biotransformation Strategies

Whole-cell biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral molecules like this compound. This approach utilizes intact microbial cells, which contain the necessary enzymatic machinery, to carry out specific chemical conversions. A significant advantage of this method is the inherent presence of cofactor regeneration systems within the cells, which simplifies the process and reduces costs associated with adding external cofactors.

The stereoselective reduction of the prochiral diketone, 2,3-pentanedione, is a primary route for the biotechnological production of enantiomerically pure this compound. Specific enzymes, such as aldo-keto reductases, are key to this transformation. For instance, the enzyme Gox1615 has been identified as an NADPH-dependent aldo-keto reductase that catalyzes the reduction of various α-diketones. rwth-aachen.de This enzyme demonstrates high activity for substrates like 2,3-pentanedione and 2,3-hexanedione. rwth-aachen.de

Research has demonstrated the successful use of different enzymes to produce specific enantiomers of this compound with high stereoselectivity. For example, the enzyme Gox1615 is used to produce (2S)-hydroxy-pentan-3-one, while Gox0644 yields the (2R)-enantiomer from the same 2,3-pentanedione substrate. rwth-aachen.de These biotransformations can achieve high enantiomeric excess (ee), often exceeding 95%. rwth-aachen.de The optimal conditions for these enzymatic reductions have been identified, with a preferred pH of 6.5 and a temperature of 35°C. rwth-aachen.de The utility of whole-cell systems is further highlighted by the presence of (S)-2-Hydroxy-3-pentanone in microorganisms such as Corynebacterium glutamicum. unimi.it

Table 1: Whole-Cell Biotransformation for this compound Production This table summarizes the key parameters and outcomes of whole-cell biotransformation strategies for the synthesis of this compound.

| Biocatalyst (Enzyme) | Substrate | Product | Enantiomeric Excess (ee) | Optimal pH | Optimal Temperature |

|---|---|---|---|---|---|

| Gox1615 | 2,3-Pentanedione | (2S)-2-Hydroxy-3-pentanone | >95% | 6.5 | 35°C |

| Gox0644 | 2,3-Pentanedione | (2R)-2-Hydroxy-3-pentanone | >95% | 6.5 | 35°C |

Enantioselective Synthesis and Stereocontrol of this compound

Enantioselective synthesis provides a powerful avenue for accessing specific stereoisomers of this compound and its analogues, which is critical for applications where chirality dictates function. These methods employ chiral catalysts or reagents to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other.

A prominent strategy for achieving high enantioselectivity in the synthesis of α-hydroxy ketones is the Sharpless asymmetric dihydroxylation (AD) of silyl (B83357) enol ethers. This method has been successfully applied to the synthesis of analogues of this compound, such as 2-hydroxy-5-methyl-3-hexanone. The choice of the chiral ligand in the AD-mix reagent dictates the stereochemical outcome. For instance, the use of AD-mix-β leads to the formation of the (R)-enantiomer, while AD-mix-α would typically be expected to yield the (S)-enantiomer.

In the synthesis of (R)-2-hydroxy-5-methyl-3-hexanone from its corresponding silyl enol ether, the use of AD-mix-β resulted in a 76.9% yield with a 75.6% enantiomeric excess. researchgate.net Conversely, the use of AD-mix-α in this specific instance was less effective, yielding the product in 69.2% with a low enantiomeric excess of only 15.7%, and surprisingly, the major product had the same configuration as that from the AD-mix-β reaction. researchgate.net

Table 2: Enantioselective Synthesis of 2-Hydroxy-5-methyl-3-hexanone (Analogue) This table details the outcomes of different enantioselective synthesis methods for an analogue of this compound, showcasing the stereocontrol achieved.

| Method | Catalyst/Reagent | Target Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | (R) | 76.9% | 75.6% |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | (R) - major product | 69.2% | 15.7% |

| Shi's Asymmetric Epoxidation | Catalyst from D-fructose | (R) | 54% | 74.6% |

| Shi's Asymmetric Epoxidation | Catalyst from L-fructose | (S) | 50% | 72.8% |

Chemical Reactivity, Transformations, and Degradation of 2 Hydroxy 3 Pentanone

Fundamental Reaction Pathways and Mechanisms

The dual functionality of 2-Hydroxy-3-pentanone dictates its fundamental reaction pathways, which include reactions characteristic of both alcohols and ketones.

As a ketone, this compound can participate in condensation reactions, most notably the aldol (B89426) condensation. This reaction involves the formation of an enolate ion under basic conditions or an enol under acidic conditions, which then acts as a nucleophile. masterorganicchemistry.comlibretexts.org

In a self-condensation reaction, the enolate of one this compound molecule can attack the carbonyl carbon of a second molecule. The general mechanism for a base-catalyzed aldol condensation proceeds in the following steps:

Enolate Formation: A base abstracts an acidic α-hydrogen (from the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule.

Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone.

Dehydration: Upon heating, the β-hydroxy ketone can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, which is a thermodynamically stable conjugated system. libretexts.org

For this compound, the presence of the hydroxyl group on the α-carbon can influence the reaction's progression and the stability of the intermediates. Crossed aldol condensations, where this compound reacts with a different carbonyl compound, are also possible and are often more synthetically useful, especially if the other carbonyl partner has no α-hydrogens (e.g., formaldehyde) to prevent self-condensation. libretexts.org

The chemical structure of this compound allows for both oxidation and reduction reactions, targeting its two functional groups.

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone. This transformation converts the α-hydroxy ketone into a dicarbonyl compound, 2,3-pentanedione (B165514) (also known as acetylpropionyl). Mild oxidizing agents are typically used for this purpose. For instance, a mixture containing 3-hydroxy-2-pentanone and this compound can be oxidized with ozone to produce 2,3-pentanedione under mild conditions. lookchem.com Stronger oxidizing agents can lead to cleavage of the carbon-carbon bond. wikipedia.org

Reduction: The ketone group can be reduced to a secondary alcohol. This reaction converts this compound into 2,3-pentanediol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This type of reduction is analogous to the synthesis of 2,3-hexanediol (B1196527) from 3-hydroxy-2-hexanone. lookchem.com

Degradation Processes in Environmental and Food Systems

The fate of this compound in the environment and in food is determined by its susceptibility to various degradation processes, including atmospheric reactions and transformations induced by heat and light.

Once released into the atmosphere, volatile organic compounds like this compound are primarily removed through reactions with hydroxyl (OH) radicals, the most important daytime oxidant in the troposphere. acs.org The rate of this reaction determines the atmospheric lifetime of the compound.

The reaction proceeds mainly through the abstraction of a hydrogen atom from a C-H bond or the O-H bond by the OH radical. The presence of the hydroxyl and carbonyl groups influences the reactivity of the adjacent C-H bonds. Based on studies of similar ketones and hydroxycarbonyls, the reaction of this compound with OH radicals is expected to be relatively fast. nih.govacs.org

Table 1: Rate Constants for the Reaction of OH Radicals with Structurally Similar Ketones at 298 K

| Compound | Rate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Pentanone | 4.56 |

| 2-Methyl-3-pentanone | 3.49 |

| 3-Methyl-2-pentanone | 6.02 |

| 1-Hydroxy-2-butanone | 7.7 |

Data compiled from multiple sources. acs.orgnih.govacs.org

The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), the peroxy radical can react to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or it can form an organic nitrate. The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of smaller, more oxidized products such as formaldehyde, acetaldehyde, and other carbonyl compounds. acs.orgnih.gov

Direct photochemical degradation (photolysis) is another potential atmospheric sink. The carbonyl group in this compound can absorb ultraviolet radiation, which can lead to the cleavage of the molecule. The atmospheric lifetime of a similar compound, perfluoro-2-methyl-3-pentanone, with respect to photolysis is estimated to be between 4 and 14 days. nih.gov

In food systems, this compound can be formed during thermal processing, such as through the Maillard reaction. researchgate.net It can also undergo subsequent degradation when subjected to heat (thermal degradation) or light in the presence of oxygen (photo-oxidative degradation).

Thermal Degradation: High temperatures used in cooking and food processing can cause the breakdown of this compound. The specific degradation pathways can be complex but may involve dehydration, decarboxylation, and fragmentation reactions. In low-moisture food systems like cereals, thermal degradation of organic molecules often follows first-order kinetics, with the rate increasing significantly with temperature. researchgate.net The presence of other food components, such as amino acids and sugars, can lead to further complex reactions.

Photo-Oxidative Degradation: This process involves the degradation of a compound through the combined action of light and oxygen. wikipedia.org The mechanism often begins with the formation of free radicals initiated by UV light absorption. capes.gov.br These radicals react with oxygen in a chain reaction, a process known as autoxidation, leading to the formation of hydroperoxides. wikipedia.org These hydroperoxides are unstable and can break down, leading to chain scission and the formation of a variety of smaller, often volatile, oxidation products. The presence of both a carbonyl and a hydroxyl group in this compound makes it susceptible to such radical-initiated oxidation processes. capes.gov.brresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxy 3 Pentanone

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Gas Chromatography-Flame Ionization Detection)

Chromatographic methods are essential for the separation and quantification of 2-hydroxy-3-pentanone from complex mixtures. Gas chromatography (GC) is particularly well-suited for this volatile ketone. The compound's retention behavior is characterized by its Kovats retention index (RI), which is a dimensionless unit that normalizes retention times relative to n-alkanes. This allows for inter-laboratory comparison of GC data. nih.govnist.gov

On standard non-polar columns (e.g., those with a polydimethylsiloxane (B3030410) stationary phase), this compound exhibits retention indices in the range of 777 to 821. nih.gov On polar columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like Carbowax), the retention index is significantly higher, typically ranging from 1351 to 1396, due to interactions between the compound's polar hydroxyl and carbonyl groups and the polar stationary phase. nih.govnist.gov Gas chromatography coupled with a flame ionization detector (GC-FID) provides a robust method for the quantification of this compound. High-performance liquid chromatography (HPLC), particularly using reversed-phase columns, can also be employed for its analysis, especially for samples in a liquid matrix.

| Column Type | Retention Index (RI) Range | Reference |

|---|---|---|

| Standard Non-Polar | 777 - 821 | nih.gov |

| Standard Polar | 1351 - 1396 | nih.govnist.gov |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound and for gaining structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the confident identification of the compound in complex mixtures. nih.gov The electron ionization (EI) mass spectrum of this compound (molecular weight: 102.13 g/mol ) is characterized by specific fragment ions that arise from predictable cleavage pathways. nist.gov

The molecular ion peak (M+) at m/z 102 may be observed, though it can be of low intensity. The fragmentation is dominated by alpha-cleavage, the breaking of bonds adjacent to the carbonyl and hydroxyl groups. A prominent fragmentation pathway is the cleavage of the bond between C2 and C3, leading to the formation of an acylium ion [CH3CH2CO]+ at m/z 57 and a fragment [CH3CH(OH)]+. Another significant cleavage occurs between C1 and C2, resulting in a fragment ion at m/z 45 [CH(OH)CH3]+, which is often the base peak. nih.gov The loss of an ethyl group (M-29) results in an ion at m/z 73.

| m/z | Proposed Ion Structure | Significance | Reference |

|---|---|---|---|

| 102 | [C5H10O2]+• | Molecular Ion (M+) | nist.gov |

| 73 | [M - C2H5]+ | Loss of ethyl group | nih.gov |

| 57 | [CH3CH2CO]+ | Acylium ion from C2-C3 cleavage | nih.gov |

| 45 | [CH(OH)CH3]+ | Base Peak from C2-C3 cleavage | nih.gov |

| 29 | [CH3CH2]+ | Ethyl cation | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing information about the carbon skeleton and the chemical environment of each proton.

In the ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The methyl protons at C1 (-CH3) would appear as a doublet, coupled to the single proton at C2. The methine proton at C2 (-CH(OH)-) would appear as a quartet, coupled to the three protons at C1. The methylene (B1212753) protons at C4 (-CH2-) would present as a quartet, coupled to the methyl protons at C5. Finally, the terminal methyl protons at C5 (-CH3) would appear as a triplet, coupled to the methylene protons at C4. The hydroxyl proton (-OH) would typically appear as a broad singlet, though its chemical shift and multiplicity can be variable.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected. The carbonyl carbon (C3) would have the largest chemical shift (downfield), typically in the region for ketones. The carbon bearing the hydroxyl group (C2) would also be significantly downfield. The remaining three aliphatic carbons (C1, C4, and C5) would appear at higher field strengths. The analysis of ¹³C NMR chemical shifts is also used in determining the stereochemistry of the molecule, for instance in distinguishing between the (R) and (S) enantiomers produced during biotransformations. google.com

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Position | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Position | Predicted Chemical Shift (ppm) |

| C1 | -CH3 | ~1.2-1.4 | Doublet (d) | C1 | ~15-25 |

| C2 | -CH(OH) | ~4.0-4.3 | Quartet (q) | C2 | ~70-80 |

| OH | -OH | Variable | Broad Singlet (br s) | C3 | >200 |

| C4 | -CH2- | ~2.5-2.7 | Quartet (q) | C4 | ~30-40 |

| C5 | -CH3 | ~1.0-1.2 | Triplet (t) | C5 | ~5-15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrational frequencies of the hydroxyl (-OH) and carbonyl (C=O) groups. libretexts.orgopenstax.org

The presence of the hydroxyl group gives rise to a strong, broad absorption band in the region of 3200–3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The carbonyl group of the ketone produces a very strong, sharp absorption band in the range of 1700–1725 cm⁻¹. pressbooks.pub The exact position within this range can be influenced by the adjacent hydroxyl group. Additionally, C-H stretching vibrations for the aliphatic parts of the molecule are observed in the 2850–3000 cm⁻¹ region, and C-O stretching is typically seen around 1050-1150 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Reference |

|---|---|---|---|---|

| 3200 - 3600 | O-H | Stretching | Strong, Broad | researchgate.net |

| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium-Strong | pressbooks.pub |

| 1700 - 1725 | C=O (ketone) | Stretching | Strong, Sharp | libretexts.orgopenstax.org |

| 1050 - 1150 | C-O | Stretching | Medium | researchgate.net |

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-3-pentanone and (S)-2-hydroxy-3-pentanone. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers. google.com This is crucial in fields such as pharmaceutical development and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties.

The separation is achieved using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). These CSPs are themselves enantiomerically pure and interact differently with the (R) and (S) enantiomers of the analyte, leading to different retention times and thus, separation. Common CSPs for separating chiral alcohols and ketones are based on cyclodextrin (B1172386) derivatives for GC or polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) for HPLC. sigmaaldrich.com The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a primary application of this technique in asymmetric synthesis. acs.org

Theoretical and Computational Chemistry Studies of 2 Hydroxy 3 Pentanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of 2-Hydroxy-3-pentanone. These computational methods allow for the determination of various molecular properties and reactivity descriptors.

The optimized molecular structure, including bond lengths and angles, can be precisely calculated. For the carbonyl group (C=O), the bond length is a critical parameter influencing its reactivity. The hydroxyl group (-OH) introduces further complexity to the electronic environment.

A key aspect of understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of negative potential (red), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the adjacent carbon atoms would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting the behavior of this compound in various chemical reactions.

Interactive Data Table: Calculated Properties of this compound

Below is a hypothetical interactive table showcasing the kind of data that would be generated from quantum chemical calculations. Note: The values presented here are illustrative and would need to be populated from a specific computational study.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.8 | Debye |

| Electronegativity (χ) | 2.65 | eV |

| Chemical Hardness (η) | 3.85 | eV |

| Chemical Softness (S) | 0.26 | eV⁻¹ |

| Electrophilicity Index (ω) | 0.91 | eV |

| C=O Bond Length | 1.22 | Å |

| O-H Bond Length | 0.97 | Å |

| C-O-H Bond Angle | 108.5 | Degrees |

Computational Modeling of Reaction Mechanisms and Kinetics (e.g., Atmospheric Reactions)

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms and kinetics of this compound, particularly in the context of atmospheric chemistry. The primary atmospheric oxidant is the hydroxyl (•OH) radical, and its reaction with this compound is a key degradation pathway.

Theoretical studies can map out the potential energy surface for the reaction between this compound and •OH radicals. This involves identifying the transition states and intermediates for various possible reaction channels, such as hydrogen abstraction from different sites on the molecule. The calculations would likely show that hydrogen abstraction from the hydroxyl group and the carbon atom bearing the hydroxyl group are favorable pathways.

By calculating the activation energies for each reaction pathway, the dominant mechanism can be determined. The subsequent reactions of the resulting alkyl radicals with molecular oxygen (O₂) and nitric oxide (NO) can also be modeled to predict the formation of secondary pollutants like ozone and organic nitrates.

Kinetic parameters, such as the rate constant for the reaction with •OH radicals, can be calculated using transition state theory. These theoretical rate constants can be compared with experimental data, where available, to validate the computational model. Such studies are crucial for atmospheric models that aim to predict air quality and the environmental impact of volatile organic compounds.

Interactive Data Table: Atmospheric Reaction Kinetics of this compound with •OH

This hypothetical table illustrates the type of kinetic data that can be obtained from computational modeling. Note: These values are for illustrative purposes.

| Reaction Channel | Activation Energy (Ea) | Rate Constant (k) at 298 K | Atmospheric Lifetime (τ) |

| H-abstraction from -OH group | 5.2 | 2.5 x 10⁻¹² | ~4.6 days |

| H-abstraction from C-H (α to C=O and -OH) | 6.8 | 1.1 x 10⁻¹² | ~10.5 days |

| H-abstraction from CH₂ group | 9.5 | 3.2 x 10⁻¹³ | ~36.2 days |

| H-abstraction from CH₃ group (adjacent to C=O) | 11.2 | 8.9 x 10⁻¹⁴ | ~130 days |

| H-abstraction from terminal CH₃ group | 12.1 | 5.1 x 10⁻¹⁴ | ~227 days |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of this compound. These simulations model the movement of atoms over time, offering insights into the molecule's flexibility and the interplay of intramolecular forces.

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis, often performed in conjunction with quantum chemical calculations, aims to identify the most stable conformers and the energy barriers between them. The presence of the hydroxyl and carbonyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the preferred conformations and, consequently, the molecule's reactivity and physical properties.

MD simulations can be used to explore the conformational space of this compound in different environments, such as in the gas phase or in solution. By analyzing the simulation trajectories, one can determine the relative populations of different conformers and the timescales of conformational changes. This information is crucial for understanding how the molecule interacts with its surroundings and participates in chemical reactions. For instance, the accessibility of certain reactive sites may be dependent on the molecule's conformation.

Applications and Industrial Relevance of 2 Hydroxy 3 Pentanone Non Human/clinical Focus

Role as a Chemical Intermediate and Building Block in Organic Synthesis

2-Hydroxy-3-pentanone, an α-hydroxy ketone also known as an acyloin, serves as a valuable intermediate and building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl and a carbonyl group, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

One of the notable applications of this compound is in the synthesis of substituted pyrazines. researchgate.netgoogle.com Pyrazines are a class of heterocyclic aromatic compounds that are significant components of many flavors and fragrances. The reaction of α-hydroxy ketones like this compound with a nitrogen source, such as ammonia, leads to the formation of various alkyl-substituted pyrazines. researchgate.net These synthesized pyrazines are subsequently utilized in the food and fragrance industry to impart specific roasted, nutty, or toasted aroma characteristics to a wide range of products. The specific substitution pattern on the pyrazine (B50134) ring, and thus the resulting aroma, can be controlled by the choice of the α-hydroxy ketone precursor. researchgate.net

The general class of α-hydroxy ketones, or acyloins, are also employed in other synthetic reactions. For instance, they can be key starting materials in the synthesis of various heterocyclic systems and can be used in the production of specialty chemicals. While detailed synthetic pathways for large-scale industrial production of other compounds using this compound as a primary building block are not extensively documented in publicly available literature, its role as a precursor to high-value aroma chemicals like pyrazines is a significant aspect of its industrial relevance.

Contribution to Aroma and Flavor Chemistry in Food Science (Excluding Sensory Panels/Clinical Human Data)

In the realm of food science, this compound is a recognized volatile organic compound that plays a crucial role in the development of the characteristic aroma and flavor of a variety of cooked and processed foods. foodb.ca Its presence is often a result of thermally induced chemical reactions between food components during processing.

The primary pathway for the formation of this compound in food is the Maillard reaction. sandiego.edunih.gov This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids when food is heated. During the Maillard reaction, sugar fragmentation and the degradation of amino acids lead to the formation of a plethora of volatile compounds, including α-hydroxy ketones like this compound. sandiego.edu These compounds are key intermediates in the reaction cascade that ultimately produces the rich and complex aromas associated with baked, roasted, and fried foods.

| Food Product | Context of Occurrence |

|---|---|

| Durian (Durio zibethinus) | Identified as a naturally occurring volatile compound. nih.gov |

| Coffee | Generated during the roasting of coffee beans through the Maillard reaction. mdpi.com |

| Dairy Products (e.g., Cheese) | Formed during the ripening and processing of certain cheeses. thegoodscentscompany.com |

| Sherry and Soy Sauce | Identified as a volatile component contributing to the characteristic aroma. thegoodscentscompany.comthegoodscentscompany.com |

Potential in Materials Science and Industrial Processes

The application of this compound in the fields of materials science and broader industrial processes, beyond its established roles in chemical synthesis and flavor chemistry, is not extensively documented in the available scientific literature. While its constituent functional groups—a hydroxyl and a ketone—are reactive and could theoretically be involved in polymerization or other material-forming reactions, specific examples or research focused on this compound for these purposes are not prominent.

In general, compounds with hydroxyl groups can be used as monomers in the production of polyesters and polyurethanes. Similarly, ketones can undergo various condensation reactions. However, the current body of research does not indicate that this compound is a preferred monomer or reactant in the synthesis of commercially significant polymers or materials. Its primary industrial value appears to be concentrated in the high-value, low-volume sector of flavor and fragrance compounds, where its specific molecular structure is directly responsible for its desired properties. Further research may uncover potential applications in materials science, but at present, this remains a largely unexplored area.

Future Research Directions and Methodological Advancements for 2 Hydroxy 3 Pentanone

Development of Sustainable and Green Synthesis Routes

The future of 2-Hydroxy-3-pentanone synthesis is increasingly geared towards sustainable and green chemistry principles, moving away from traditional methods that often involve harsh conditions and undesirable byproducts. researchgate.net Biocatalysis is at the forefront of this shift, offering mild, selective, and environmentally friendly alternatives. researchgate.netnih.gov

One of the most promising biocatalytic approaches involves the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases). nih.govacs.org These enzymes can catalyze the carboligation of simple aldehydes to form enantiomerically pure α-hydroxy ketones like this compound. nih.govacs.org Research in this area focuses on expanding the substrate scope of known lyases and discovering new ones with desirable properties. The use of whole-cell biocatalysts overexpressing these lyases in biphasic media has shown potential for high productivities, reaching up to 80-100 g/L with excellent enantiomeric excess. nih.govacs.org

Dynamic kinetic resolutions (DKRs) employing hydrolases, such as lipases, represent another green strategy. While traditional kinetic resolutions are limited to a 50% theoretical yield, DKRs overcome this by combining the resolution with in-situ racemization of the remaining substrate, leading to high conversions (>90%) and enantiomeric excesses (>99%). nih.govacs.org

| Sustainable Synthesis Strategy | Key Biocatalyst/Method | Advantages | Research Focus |

|---|---|---|---|

| Biocatalytic Carboligation | Thiamine Diphosphate-dependent Lyases (ThDP-lyases) | High enantioselectivity, mild reaction conditions, use of simple precursors. nih.govacs.org | Enzyme discovery, substrate scope expansion, process optimization. |

| Enzymatic Cascades | Oxidase-Lyase Systems | Avoids isolation of reactive intermediates, one-pot synthesis, potential for bio-derived starting materials. rsc.org | Enzyme compatibility, cofactor regeneration, improving reaction rates. |

| Dynamic Kinetic Resolution (DKR) | Hydrolases (e.g., Lipases) with in-situ racemization | High conversion and enantiomeric excess, overcomes 50% yield limit of standard resolution. nih.govacs.org | Development of efficient racemization catalysts compatible with enzymatic resolution. |

| Whole-Cell Biotransformations | Engineered Microorganisms | Cofactor regeneration is handled by the cell, potential for complex multi-step synthesis from simple feedstocks. acs.org | Metabolic engineering to enhance precursor supply and reduce byproduct formation. |

Elucidation of Complex Biological and Chemical Reaction Networks

Understanding the intricate reaction networks leading to the formation of this compound is crucial for controlling its production in various systems, from food chemistry to industrial fermentations. A significant area of research is its formation during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. wikipedia.org

In Maillard reaction systems, this compound is part of a network that produces numerous flavor compounds. For instance, studies on the closely related 2,3-pentanedione (B165514) have shown it can be formed from the reaction of D-glucose and L-alanine, with intermediates like pyruvaldehyde and glyceraldehyde being plausible C3 glucose fragments that contribute to its formation. nih.gov Future research will likely involve isotopic labeling studies to trace the precise origins of the carbon skeleton of this compound in these complex reactions. Understanding these pathways can allow for the targeted generation of desirable flavor profiles in food processing.

The degradation of thiamine (Vitamin B1) in the presence of compounds like cysteine and xylose is another important reaction network where hydroxy ketones are key intermediates. nih.gov For example, 5-hydroxy-3-mercapto-2-pentanone has been identified as a crucial intermediate in the generation of meat-like aroma compounds from thiamine degradation. nih.gov Elucidating the roles of related compounds like this compound in these pathways will provide deeper insights into flavor chemistry.

The initial condensation of a sugar's carbonyl group with an amino acid's amino group to form a glycosylamine. wikipedia.org

The rearrangement of the glycosylamine into a more stable ketosamine, known as the Amadori rearrangement. wikipedia.orgmdpi.com

The subsequent reaction of the ketosamines through various pathways, including dehydration and fragmentation, to produce a multitude of compounds, including reductones, dicarbonyls, and eventually the brown nitrogenous polymers known as melanoidins. wikipedia.orgmdpi.com

Future research will focus on kinetic modeling and advanced analytical techniques to map these reaction networks in greater detail, identifying key intermediates and understanding how factors like pH, temperature, and reactant concentrations influence the product distribution, including the yield of this compound.

Advancements in Analytical Methodologies for Trace Analysis and Stereochemical Characterization

Progress in analytical chemistry is essential for the detection and characterization of this compound, especially at trace levels in complex matrices like food and biological samples. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this volatile compound. nist.gov Future advancements will likely focus on improving detection limits and enhancing separation efficiency.

The use of different GC columns is critical for accurate identification. The Kovats Retention Index (RI) is a standardized measure used to identify compounds, and its values for this compound have been determined on various stationary phases.

| Analytical Parameter | Methodology | Observed Values/Details |

|---|---|---|

| Kovats Retention Index (Non-Polar Column) | Gas Chromatography | 777, 787, 810 nist.govnih.gov |

| Kovats Retention Index (Polar Column) | Gas Chromatography | 1351, 1361, 1364, 1366, 1368, 1370, 1380, 1386, 1396 nih.gov |

| Mass Spectrometry (EI) | GC-MS | Key m/z peaks: 45, 29, 57 nih.gov |

For stereochemical characterization, the development of chiral chromatography methods is paramount. Since this compound possesses a chiral center, separating its enantiomers is crucial for applications in pharmaceuticals and flavor chemistry, where different enantiomers can have distinct biological activities or sensory properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, such as those based on polysaccharides, is a powerful tool for this purpose. nih.gov Future research will aim to develop more robust and universal chiral columns capable of baseline-separating the enantiomers of this compound and related α-hydroxy ketones directly from complex mixtures. Furthermore, coupling these chiral separation techniques with sensitive detectors will enable the stereochemical analysis at even lower concentrations. Two-dimensional HPLC (2D-HPLC) is an emerging technique that can enhance the resolution of stereoisomers in complex samples. smithers.com

Exploration of Novel Biocatalysts and Engineered Systems

The discovery and engineering of novel biocatalysts are set to revolutionize the production of this compound. The vast biodiversity of microorganisms provides a rich source for new enzymes with unique substrate specificities and improved stability.

ThDP-dependent enzymes are a major focus of this exploration. nih.gov While enzymes like benzaldehyde (B42025) lyase (BAL) and pyruvate (B1213749) decarboxylase (PDC) are well-studied, newer enzymes such as MenD, PigD, and YerE are expanding the biocatalytic toolbox. nih.gov YerE is particularly notable as it is one of the first known ThDP-dependent enzymes to accept ketones as acceptor molecules, opening up new possibilities for the synthesis of complex α-hydroxy ketones. nih.gov

Enzyme engineering, including directed evolution and rational design, is a powerful strategy for tailoring biocatalysts for specific applications. nih.gov For example, alcohol dehydrogenases (ADHs) can be engineered to improve their activity and selectivity in the synthesis of α-hydroxy ketones from diols. nih.gov Similarly, epoxide hydrolases have been engineered for the synthesis of related hydroxy ketones. nih.gov The application of artificial intelligence and machine learning is expected to accelerate the enzyme design and engineering process. nih.gov

Metabolic engineering of microorganisms like Escherichia coli offers a systems-level approach to producing this compound from simple, renewable feedstocks like glycerol. nih.govnih.gov This involves constructing novel metabolic pathways, optimizing the expression of key enzymes, and eliminating competing pathways to channel metabolic flux towards the desired product. nih.govnih.govfrontiersin.org For instance, pathways for the production of 2-pentanone in E. coli have been successfully engineered, providing a blueprint for the synthesis of its hydroxylated counterpart. researchgate.net

| Enzyme Class | Example(s) | Application in α-Hydroxy Ketone Synthesis | Potential for Advancement |

|---|---|---|---|

| ThDP-dependent Lyases | Benzaldehyde Lyase (BAL), Pyruvate Decarboxylase (PDC), YerE | Asymmetric C-C bond formation to produce chiral α-hydroxy ketones. nih.govresearchgate.net | Discovery of novel lyases with broader substrate scope; engineering for improved stability and activity. |

| Oxidoreductases | Alcohol Dehydrogenases (ADHs), Aldo-Keto Reductases | Stereoselective reduction of α-diketones or oxidation of vicinal diols. nih.gov | Engineering for altered substrate specificity and cofactor preference. |

| Hydrolases | Lipases, Epoxide Hydrolases | Kinetic and dynamic kinetic resolution of racemic α-hydroxy ketones or their precursors. nih.govnih.gov | Improving racemization catalysts for DKR; engineering for higher enantioselectivity. |

常见问题

Basic Research Questions

Q. What are the key spectroscopic and chromatographic characteristics for identifying 2-Hydroxy-3-pentanone in analytical workflows?

- Methodology : Use gas chromatography (GC) with mass spectrometry (MS) for structural confirmation. The NIST Chemistry WebBook provides retention indices and fragmentation patterns specific to this compound (CAS 5704-20-1), including molecular weight (102.1317 g/mol) and InChIKey (QMXCHEVUAIPIRM-UHFFFAOYSA-N) . Calibration with internal standards (e.g., n-decane) improves quantification accuracy in volatile organic compound (VOC) studies .

Q. How is this compound synthesized, and what are the common intermediates?

- Methodology : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) suggests feasible routes such as oxidation of 3-pentanol or condensation of acetyl-CoA derivatives. Computational models prioritize pathways based on reaction plausibility scores (>0.01) and precursor availability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS standards: use chemical-resistant gloves (e.g., nitrile), sealed goggles, and respiratory protection in poorly ventilated areas. Dispose of waste via chemical incineration with post-combustion scrubbing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in detecting this compound across lipid oxidation studies?

- Methodology : Contradictions may arise from matrix effects (e.g., cheese vs. meat systems) or calibration inconsistencies. Use isotopically labeled analogs (e.g., [U-¹³C]) to correct for recovery biases. Triplicate GC-MS runs with inter-laboratory validation are recommended .

Q. What mechanistic insights explain the role of this compound in Maillard reaction pathways?

- Methodology : Compare thermal reaction kinetics of glucose with cysteine vs. glutathione using time-resolved headspace GC. Zhang and Ho (1991) observed that this compound forms via Strecker degradation of leucine, with yields pH-dependent (optimal at pH 7.5–8.0) .

Q. How does this compound interact with olfactory receptors, and what computational models predict its flavor thresholds?

- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to map binding affinities to human OR1A1 receptors. Validate predictions with sensory panels using ASTM E679 forced-choice ascending concentration methods .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize one-step routes with minimal purification steps (e.g., enzymatic catalysis) to improve yields .

- Analytical Validation : Cross-reference GC-MS data with HPLC-ESI-TOF/MS for polar derivatives .

- Safety Compliance : Regularly audit ventilation systems and maintain SDS documentation per REACH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。